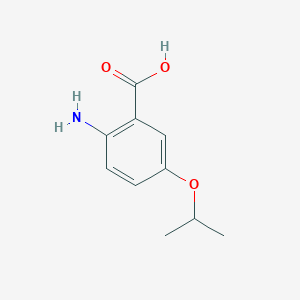
2-amino-5-(propan-2-yloxy)benzoic acid
Numéro de catalogue B3150345
Poids moléculaire: 195.21 g/mol
Clé InChI: LKWPCZDBLQUFJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04348396
Procedure details


74.0 G. of 5-isopropoxy-2-nitrobenzoic acid, isopropyl ester was dissolved in 650 ml. of ethanol and 145 ml. of 4 N sodium hydroxide solution. This solution was allowed to stir at room temperature for 16 hours. The reaction mixture was diluted with 2.0 l. of water and washed three times with 1 l. of dichloromethane. The aqueous layer was then acidified to pH<2 with concentrated hydrochloric acid and extracted three times with 1.0 l. of ether. The combined ether extracts were washed with 1.0 l. of saturated brine, dried over anhydrous sodium sulfate, filtered through Celite and evaporated to an orange oil (65.9 g.) which solidified on cooling, mp 129°-131°. The above solid was dissolved in 1.0 l. of ethyl acetate and hydrogenated, using 3.1 g. of 10% palladium on carbon as catalyst. When hydrogen uptake had ceased, the catalyst was removed by filtration and the filtrate was evaporated to a yellow solid, 49.5 g. (mp 120°-122° ).
Name
5-isopropoxy-2-nitrobenzoic acid, isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:17]([O-])=O)=[C:9]([CH:16]=1)[C:10]([O:12]C(C)C)=[O:11])([CH3:3])[CH3:2].[OH-].[Na+]>C(O)C>[CH:1]([O:4][C:5]1[CH:16]=[C:9]([C:10]([OH:12])=[O:11])[C:8]([NH2:17])=[CH:7][CH:6]=1)([CH3:3])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
5-isopropoxy-2-nitrobenzoic acid, isopropyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC=1C=CC(=C(C(=O)OC(C)C)C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with 2.0 l
|
WASH
|
Type
|
WASH
|
|
Details
|
of water and washed three times with 1 l
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 1.0 l
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were washed with 1.0 l
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of saturated brine, dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an orange oil (65.9 g.) which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The above solid was dissolved in 1.0 l
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to a yellow solid, 49.5 g
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)OC1=CC=C(C(C(=O)O)=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
